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Compound of Interest |

Compound Name: Famotidine disulfide
CAS No.: 129083-44-9
Cat. No.: B601809
. J

Executive Summary

Famotidine Related Compound E (USP) is a critical pharmacopeial reference standard used to
monitor the oxidative degradation of the H2-receptor antagonist Famotidine.[1] Chemically
identified as 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine, it is the
disulfide dimer formed from the oxidation of the key synthetic intermediate, 2-guanidinothiazol-
4-methanethiol.[1]

This protocol details a robust, scalable synthesis designed for analytical reference standard
generation (>98% purity).[1] Unlike general degradation studies, this method utilizes a directed
oxidative coupling of the thiol intermediate using iodine, ensuring high yield and minimal side-
product formation compared to passive air oxidation.

Chemical Identity & Properties
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Property Detail

Famotidine Related Compound E (USP) /
Impurity E (EP)

Common Name

2,2'-[4,4'-

Chemical Name disulfanediylbis(methylene)bis(thiazole-4,2-
diyl)]diguanidine

CAS Number 129083-44-9

Molecular Formula C10H14NsSa

Molecular Weight 374.53 g/mol

Appearance Off-white to pale beige powder

Solubilit Soluble in DMSO, dilute acids; sparingly soluble
olubili
Y in water; insoluble in ethanol

Retrosynthetic Analysis & Strategy

The synthesis targets the disulfide linkage, the defining feature of this impurity. The most
efficient pathway involves the generation of the monomeric thiol (Intermediate 2) from the
commercially available chloromethyl precursor (Starting Material 1), followed by controlled
oxidative dimerization.[1]

Reaction Scheme Logic

» Nucleophilic Substitution: The chloromethyl group is displaced by thiourea to form an
isothiouronium salt. This prevents premature oxidation and allows for purification of the
masked thiol.

o Hydrolysis: Base-catalyzed hydrolysis releases the free thiol (2-guanidinothiazol-4-
methanethiol).[1]

¢ Oxidative Coupling: lodine (

) is employed as a stoichiometric oxidant.[1] It provides a visual endpoint and avoids the
over-oxidation to sulfonic acids often seen with peroxide-based methods.[1]
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Figure 1: Synthetic Pathway for Famotidine Related Compound E

Click to download full resolution via product page
Figure 1: Step-wise synthetic pathway from chloromethyl precursor to disulfide dimer.[1][2]
Materials & Equipment

Reagents

e 2-Guanidino-4-(chloromethyl)thiazole Hydrochloride: >98% purity (Key Starting Material).[1]
e Thiourea: ACS Reagent grade.

e Sodium Hydroxide (NaOH): 5N solution.[1]

 lodine (

): Resublimed crystals.[1]

e Potassium lodide (Kl): For solubilizing iodine.[1]

¢ Solvents: Deionized Water, Ethanol (Absolute), Methanol.[1]

Equipment

¢ 3-Neck Round Bottom Flask (250 mL) equipped with reflux condenser and addition funnel.[1]
o Magnetic stirrer with heating plate.

e pH Meter (calibrated).

e Vacuum filtration setup (Buchner funnel).[1]

Detailed Synthesis Protocol
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Phase A: Formation of Isothiouronium Intermediate

Rationale: Direct hydrolysis of the chloride to thiol can lead to multiple side reactions. The
isothiouronium salt serves as a stable, protected thiol equivalent.

Charge: In a 250 mL round bottom flask, dissolve 2-guanidino-4-(chloromethyl)thiazole HCI
(10.0 g, 44.0 mmol) in Water (50 mL).

Addition: Add Thiourea (3.7 g, 48.4 mmol, 1.1 eq).

Reaction: Heat the mixture to reflux (

) for 2 hours.

o Checkpoint: TLC (Mobile phase: MeOH/NH40H 9:1) should show consumption of the
starting chloride.

Cooling: Cool the solution to room temperature (

). The isothiouronium salt may partially precipitate; proceed directly to hydrolysis.

Phase B: Hydrolysis and In-Situ Oxidation

Rationale: The free thiol is unstable and prone to air oxidation.[1] We perform hydrolysis and
immediate iodine oxidation in the same pot to maximize yield.

e Hydrolysis: Under nitrogen atmosphere (optional but recommended), add 5N NaOH
dropwise to the reaction mixture until pH reaches 12.0-12.5.

o Observation: The solution will turn clear or slightly turbid as the free thiol is generated. Stir
for 30 minutes at room temperature.

o Oxidant Preparation: Prepare a solution of lodine (5.6 g, 22 mmol) and Potassium lodide (10
g) in Water (50 mL).[1]

o Oxidation: Add the lodine/KI solution dropwise to the stirred thiol mixture.

o Endpoint: Continue addition until a faint yellow color of excess iodine persists for >1
minute. The product (Compound E) will precipitate as a heavy solid during addition.[1]
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e Quenching: If the yellow color is too intense, add a few drops of 10% Sodium Thiosulfate
solution to decolorize.

e pH Adjustment: Adjust the pH to 9.0-10.0 using dilute HCI. This ensures the guanidine
groups are in the correct protonation state for precipitation.

Phase C: Workup and Purification

« Filtration: Filter the precipitated solid using a Buchner funnel.
e Washing: Wash the cake sequentially with:
o Water (

mL) to remove inorganic salts (NaCl, Nal).[1]

o Cold Ethanol (
mL) to remove unreacted thiourea or organic impurities.[1]
e Drying: Dry the solid in a vacuum oven at

for 12 hours.

o Recrystallization (if required):

o Dissolve the crude solid in minimum volume of 1M HCI (it dissolves as the hydrochloride
salt).[1]

o Filter to remove insoluble particles.
o Slowly neutralize with 1M NaOH to pH 10 to reprecipitate the pure free base.

o Filter, wash with water, and dry.

Analytical Verification

The synthesized standard must be validated against the following criteria to ensure suitability
for QC use.
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Technique Acceptance Criteria

HPLC Purity > 98.0% (Area %) at 265 nm
Signals at

1H NMR (DMSO-d6) 6.5 (thiazole H) and

3.8 (methylene H).[1] Absence of thiol SH peak.

m/z = 375.1
Mass Spectrometry
0.5 Da
Elemental Analysis Matches theoretical for C10H14NsSa

HPLC Method Parameters (USP Compatible):
e Column: C18 (L1),

mm, 5
m.

» Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (90:10).[1]
e Flow Rate: 1.0 mL/min.

o Retention Time: Compound E elutes significantly later than Famotidine due to the
hydrophobic disulfide bridge.

Safety & Hazards
e Thiourea: Suspected carcinogen. Handle in a fume hood with gloves.

¢ Chloromethyl Thiazole: Skin and eye irritant. Avoid dust inhalation.

 lodine: Corrosive and volatile. Weigh in a fume hood.
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e United States Pharmacopeia (USP).Famotidine Monograph: Organic Impurities. USP-NF.[1]
[3] (Defines Related Compound E as the disulfide impurity). [1]

» European Pharmacopoeia (EP).Famotidine: Impurity E.[1][2][4][5] (Harmonized definition
with USP). [1]

e PubChem Compound Summary.Famotidine Disulfide (CID 71314076).[1] National Center
for Biotechnology Information. [1]

e Google Patents.Process for the preparation of Famotidine and its intermediates. (Describes
the general chemistry of the guanidinothiazole ring and thiol formation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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